molecular formula C7H10N2O2 B1435544 1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid CAS No. 36908-76-6

1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid

Cat. No.: B1435544
CAS No.: 36908-76-6
M. Wt: 154.17 g/mol
InChI Key: PYHDUXONODREIA-UHFFFAOYSA-N
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Description

1,2-Diazaspiro[25]oct-1-ene-6-carboxylic acid is a chemical compound with the molecular formula C7H10N2O2 It is characterized by a spirocyclic structure, which includes a diaza (two nitrogen atoms) and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxylic acid group. One common method includes the cyclization of appropriate precursors under specific conditions to form the spirocyclic core. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and properties.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.

    Substitution: The diaza and carboxylic acid groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound

Scientific Research Applications

1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid has several scientific research applications, including:

    Biology: Its unique structure allows for the exploration of its interactions with biological molecules, potentially leading to the development of new biochemical tools or therapeutic agents.

    Medicine: Research into its biological activity could uncover new medicinal properties, making it a candidate for drug development.

    Industry: The compound’s reactivity and functional groups make it useful in various industrial processes, including the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The diaza group can form coordination complexes with metal ions, influencing catalytic processes. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s reactivity and binding properties. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diazaspiro[2.5]octane-6-carboxylic acid: Similar spirocyclic structure but lacks the ene (double bond) feature.

    1,2-Diazaspiro[2.5]oct-1-ene-5-carboxylic acid: Similar structure with a different position of the carboxylic acid group.

    1,2-Diazaspiro[2.5]oct-1-ene-6-sulfonic acid: Similar structure with a sulfonic acid group instead of a carboxylic acid group.

Uniqueness

1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid is unique due to its specific combination of a spirocyclic ring system, diaza group, and carboxylic acid functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-6(11)5-1-3-7(4-2-5)8-9-7/h5H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHDUXONODREIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)O)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36908-76-6
Record name 1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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